molecular formula C21H17NO4 B2788019 N-(4-(furan-3-yl)benzyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034350-95-1

N-(4-(furan-3-yl)benzyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2788019
CAS RN: 2034350-95-1
M. Wt: 347.37
InChI Key: NXDRDVHUJFGULE-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-7-methoxybenzofuran-2-carboxamide, commonly known as FBMC, is a synthetic compound that belongs to the benzofuran family. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of pharmacology. FBMC has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

FBMC exerts its pharmacological effects by modulating several key signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. FBMC has also been found to activate the Nrf2/ARE signaling pathway, which plays a key role in the cellular antioxidant defense system.
Biochemical and Physiological Effects:
FBMC has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant activities. It has also been found to modulate the expression of several key genes involved in the inflammatory response and cellular antioxidant defense system.

Advantages and Limitations for Lab Experiments

FBMC has several advantages for use in lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in some experiments.

Future Directions

There are several potential future directions for research on FBMC. One area of interest is the development of new drugs based on the structure of FBMC for the treatment of inflammatory diseases and oxidative stress-related disorders. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of FBMC, which may provide insights into the development of new drugs targeting these pathways. Additionally, further studies are needed to evaluate the safety and toxicity of FBMC in vivo.

Synthesis Methods

The synthesis of FBMC involves several steps, including the condensation of 3-furancarboxaldehyde with 4-aminobenzyl alcohol to form 4-(furan-3-yl)benzyl alcohol. This intermediate is then coupled with 7-methoxybenzofuran-2-carboxylic acid to form FBMC. The synthesis of FBMC has been optimized to ensure high yields and purity.

Scientific Research Applications

FBMC has been investigated for its potential applications in scientific research, particularly in the field of pharmacology. Several studies have demonstrated that FBMC exhibits significant anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. FBMC has also been found to exhibit significant antioxidant activity, which may have implications for the treatment of oxidative stress-related disorders.

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-24-18-4-2-3-16-11-19(26-20(16)18)21(23)22-12-14-5-7-15(8-6-14)17-9-10-25-13-17/h2-11,13H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDRDVHUJFGULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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